molecular formula C17H13ClN2O4S B2608169 4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide CAS No. 1207032-10-7

4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2608169
CAS RN: 1207032-10-7
M. Wt: 376.81
InChI Key: QWWHZSKCJIFNJH-UHFFFAOYSA-N
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Description

4-(5-chloro-2,4-dimethoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications in neurological disorders.

Scientific Research Applications

Antibacterial Activity

Thiazine derivatives have been investigated for their antibacterial potential. Researchers have explored the synthesis of these compounds using green methods . The compound may exhibit antibacterial properties, making it relevant for combating bacterial infections.

Coordination Chemistry

Thiazines containing nitrogen and sulfur atoms can act as multidentate ligands for metal ions. Their coordination chemistry is valuable in designing new frameworks with potential bioactivity .

Other Potential Applications

Beyond the mentioned fields, researchers should explore additional applications. Thiazines may interact with biological constituents and play roles in various biomolecules and drug structures .

properties

IUPAC Name

4-(5-chloro-2,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-23-15-8-16(24-2)14(7-12(15)18)20-10-11(9-19)25(21,22)17-6-4-3-5-13(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWHZSKCJIFNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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